molecular formula C5H10O3 B1359805 4-Methoxybutanoic acid CAS No. 29006-02-8

4-Methoxybutanoic acid

Cat. No.: B1359805
CAS No.: 29006-02-8
M. Wt: 118.13 g/mol
InChI Key: VRRCYIFZBSJBAT-UHFFFAOYSA-N
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Description

4-Methoxybutanoic acid is an organic compound with the molecular formula C5H10O3 It is a derivative of butanoic acid, where a methoxy group (-OCH3) is attached to the fourth carbon atom of the butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxybutanoic acid can be synthesized through several methods. One common approach involves the esterification of 4-methoxybutanol with a suitable carboxylic acid derivative, followed by hydrolysis to yield the desired acid. Another method includes the oxidation of 4-methoxybutanol using oxidizing agents like potassium permanganate or chromium trioxide under controlled conditions .

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic processes that ensure high yield and purity. The use of catalysts such as palladium or platinum on carbon can facilitate the oxidation of 4-methoxybutanol to this compound efficiently .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxybutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Methoxybutanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxybutanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in metabolic processes, leading to the formation of various metabolites. The methoxy group plays a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

  • 4-Methoxybutanol
  • 4-Methoxybutyraldehyde
  • 4-Methoxybutyric acid

Comparison: 4-Methoxybutanoic acid is unique due to its specific functional group arrangement, which imparts distinct chemical properties compared to its analogs. For instance, the presence of the methoxy group at the fourth carbon atom differentiates it from other butanoic acid derivatives, influencing its reactivity and applications .

Properties

IUPAC Name

4-methoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-8-4-2-3-5(6)7/h2-4H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRRCYIFZBSJBAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70183218
Record name 4-Methoxybutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70183218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29006-02-8
Record name 4-Methoxybutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29006-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxybutyric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029006028
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methoxybutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70183218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxybutyric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.864
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research mentions isomers of perfluoroalkyl ether carboxylic acids (PFECA). What is the significance of identifying these isomers?

A2: Accurately identifying and quantifying PFECA isomers, including branched isomers like perfluoro-2-methoxypropanoic acid (PMPA) and perfluoro-2-ethoxypropanoic acid (PEPA), is crucial for several reasons. Firstly, these isomers might possess different toxicological profiles and environmental persistence compared to their linear counterparts. [] Secondly, using non-specific analytical methods that cannot distinguish between isomers could lead to an underestimation of their presence and potential risks.

Q2: What analytical challenges are associated with distinguishing isomers like PMPA and PEPA, and how does the research address them?

A3: Distinguishing isomers like PMPA and PEPA using standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods can be difficult due to similar fragmentation patterns. The research highlights that common MS/MS transitions used for linear PFECAs may not effectively detect these branched isomers. [] To overcome this, the researchers identified and validated optimized MS/MS transitions specifically for PMPA (m/z 185 → 85) and PEPA (m/z 235 → 135), enabling their accurate detection and quantification. This methodological advancement improves the monitoring and exposure assessment of these emerging contaminants in environmental and biological samples.

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